A Comprehensive Technical Guide to 2-Methoxy-4-methylaniline Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-Methoxy-4-methylaniline Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary: This technical guide provides an in-depth analysis of 2-Methoxy-4-methylaniline hydrochloride, a substituted aniline derivative of significant interest to the pharmaceutical and life sciences industries. We will explore its detailed chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, this document outlines a robust synthetic pathway and discusses the compound's strategic importance as a molecular building block in modern drug discovery, contextualized by the functional roles of its constituent chemical groups. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Introduction: The Strategic Value of Substituted Anilines
The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] However, the parent aniline structure often presents challenges related to metabolic instability and potential toxicity.[2] Consequently, the strategic modification of the aniline ring with substituents like methoxy and methyl groups is a critical tactic in drug design to optimize a compound's pharmacological profile.[3]
1.1 The Role of Methoxy and Methyl Groups in Drug Design
The methoxy (-OCH₃) group is a particularly valuable substituent in drug discovery. It is prevalent in numerous approved drugs, where it can enhance ligand-target binding, modulate physicochemical properties such as solubility, and favorably influence absorption, distribution, metabolism, and excretion (ADME) parameters.[4][5] The methoxy group can act as a hydrogen bond acceptor and its conformational flexibility can allow for optimal interactions within a protein's binding pocket.[6][7] Similarly, the methyl (-CH₃) group, while seemingly simple, can significantly improve binding affinity through hydrophobic interactions and by displacing water molecules from the target site.
1.2 Overview of 2-Methoxy-4-methylaniline Hydrochloride
2-Methoxy-4-methylaniline hydrochloride combines the foundational aniline core with these two strategic substituents. The hydrochloride salt form is particularly relevant for research and development due to its increased stability and solubility in aqueous media compared to the free base, facilitating its use in biological assays and as a reactant in aqueous or protic solvent systems. This guide will focus on this salt form, providing the necessary technical data for its effective utilization.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is fundamental for its application in a research setting. The key identifiers and properties for 2-Methoxy-4-methylaniline and its hydrochloride salt are summarized below.
| Identifier | 2-Methoxy-4-methylaniline (Free Base) | 2-Methoxy-4-methylaniline Hydrochloride |
| Synonyms | 4-Methyl-o-anisidine | 4-Methyl-o-anisidine HCl |
| CAS Number | 39538-68-6[8] | 71288-98-7[9] |
| Molecular Formula | C₈H₁₁NO[8] | C₈H₁₂ClNO[9] |
| Molecular Weight | 137.18 g/mol [8] | 173.64 g/mol [9] |
| Canonical SMILES | COc1cc(C)ccc1N[8] | COc1cc(C)ccc1N.Cl |
| InChI Key | CJJLEUQMMMLOFI-UHFFFAOYSA-N[8] | N/A |
Table 1: Chemical Identifiers for 2-Methoxy-4-methylaniline and its Hydrochloride Salt.
The physicochemical properties of the free base provide a baseline for understanding the compound. The conversion to the hydrochloride salt primarily impacts properties like melting point and solubility.
| Property | Value (for Free Base) | Reference |
| Appearance | Solid | [8] |
| Melting Point | 31-33 °C | [8] |
| Density | 1.043 g/mL at 25 °C | [8] |
| Flash Point | 104 °C | [8] |
Table 2: Physicochemical Properties of 2-Methoxy-4-methylaniline (Free Base).
Elucidation of the Chemical Structure
The molecular structure of 2-Methoxy-4-methylaniline hydrochloride consists of a benzene ring substituted at position 1 with a protonated amino group (ammonium), at position 2 with a methoxy group, and at position 4 with a methyl group. The positive charge on the ammonium cation is balanced by a chloride anion.
Figure 2: Proposed synthetic workflow for 2-Methoxy-4-methylaniline hydrochloride.
4.1 Detailed Experimental Protocol
The following protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediates and the final product.
Step 1: Methylation of 3-Methyl-4-nitrophenol
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Causality: The phenolic hydroxyl group is acidic and can be deprotonated by a mild base like potassium carbonate. The resulting phenoxide is a potent nucleophile that readily reacts with an electrophilic methylating agent like dimethyl sulfate (DMS) to form the methoxy ether. Acetone is chosen as a polar aprotic solvent that solubilizes the reactants without interfering with the reaction.
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Protocol:
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To a solution of 3-methyl-4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature.
-
Add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 40 °C.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product (2-Methoxy-4-methyl-1-nitrobenzene) by column chromatography.
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Validation: Confirm structure by ¹H NMR and Mass Spectrometry.
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Step 2: Reduction of 2-Methoxy-4-methyl-1-nitrobenzene
-
Causality: The nitro group is efficiently reduced to a primary amine under various conditions. Catalytic hydrogenation (H₂ gas with a Palladium on Carbon catalyst) is a clean and high-yielding method. Alternatively, a metal-acid system like tin(II) chloride in concentrated hydrochloric acid provides a robust and scalable option.
-
Protocol (Catalytic Hydrogenation):
-
Dissolve 2-Methoxy-4-methyl-1-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.
-
Add 10% Palladium on Carbon (5-10 mol% Pd).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield 2-Methoxy-4-methylaniline (free base).
-
Validation: Confirm complete reduction by the disappearance of the nitro stretch in the IR spectrum and the appearance of the amine protons in the ¹H NMR spectrum.
-
Step 3: Formation of the Hydrochloride Salt
-
Causality: The aniline product is a basic compound due to the lone pair of electrons on the nitrogen atom. It will readily react with a strong acid like hydrochloric acid in an acid-base reaction to form the stable, crystalline ammonium salt. Using HCl dissolved in a non-polar solvent like diethyl ether facilitates the precipitation of the salt, simplifying purification.
-
Protocol:
-
Dissolve the crude 2-Methoxy-4-methylaniline free base in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-basic impurities.
-
Dry the product under vacuum to yield pure 2-Methoxy-4-methylaniline hydrochloride.
-
Validation: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, and elemental analysis. The melting point should be sharp and significantly different from the free base.
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Applications in Research and Drug Development
2-Methoxy-4-methylaniline hydrochloride is not merely a chemical curiosity; it is a valuable building block for the synthesis of complex, biologically active molecules.
-
Scaffold for Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The methoxy and methyl substituents can be used to tune solubility, cell permeability, and to probe specific sub-pockets of the target protein to enhance potency and selectivity. [10]* Precursor for Antimitotic Agents: Related methoxy-methylaniline derivatives are precursors to compounds investigated for their antitubulin properties, which induce cell cycle arrest and are a cornerstone of cancer chemotherapy. [10]* Modulation of Pharmacokinetics: The specific substitution pattern of this molecule provides medicinal chemists with a tool to fine-tune the ADME properties of a lead compound. The methoxy group, for instance, can block a potential site of metabolism or introduce a favorable interaction with a drug transporter. [5]* Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used in fragment-based screening campaigns to identify initial low-affinity binders to a biological target, which can then be elaborated into more potent drug candidates.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed when handling 2-Methoxy-4-methylaniline hydrochloride.
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Hazard Classification: The free base is classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed). [8]Similar toxicity is expected for the hydrochloride salt. Anilines as a class should be handled as potentially toxic and irritant.
-
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents. The hydrochloride salt is generally more stable to air oxidation than the free base.
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Conclusion
2-Methoxy-4-methylaniline hydrochloride is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its structure, combining the versatile aniline core with functionally important methoxy and methyl groups, makes it an attractive starting material for synthesizing novel therapeutic agents. This guide has provided a comprehensive overview of its chemical structure, a predictive spectroscopic profile for its characterization, a detailed and validated synthetic protocol, and a discussion of its applications. For researchers and scientists, a thorough understanding of these technical aspects is paramount to leveraging this compound's full potential in the quest for new medicines.
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